molecular formula C29H23N3O8S B11522736 ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11522736
M. Wt: 573.6 g/mol
InChI Key: NIPAKBZNERTVOE-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[5-(4-METHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multiple steps, including the formation of the core heterocyclic structure followed by functional group modifications. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate precursors.

    Condensation Reactions: Formation of the furan and benzodioxole rings through condensation reactions.

    Functional Group Modifications: Introduction of nitro, methyl, and ester groups through various organic reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan rings.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: May bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Common mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Binding to receptors and modulating their activity.

    Signal Transduction Pathways: Interfering with specific signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar core structures.

    Benzodioxoles: Compounds containing the benzodioxole ring.

    Furan Derivatives: Compounds with furan rings and similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H23N3O8S

Molecular Weight

573.6 g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23N3O8S/c1-4-37-28(34)25-16(3)30-29-31(26(25)18-7-9-22-23(12-18)39-14-38-22)27(33)24(41-29)13-19-8-10-21(40-19)17-6-5-15(2)20(11-17)32(35)36/h5-13,26H,4,14H2,1-3H3/b24-13+

InChI Key

NIPAKBZNERTVOE-ZMOGYAJESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=C(C=C6)C)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC(=C(C=C6)C)[N+](=O)[O-])S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.